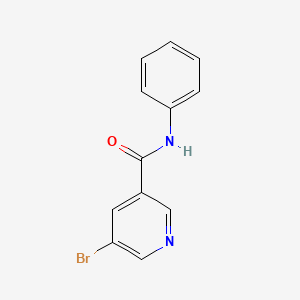
5-Bromo-N-phenylnicotinamide
Cat. No. B1277973
M. Wt: 277.12 g/mol
InChI Key: OLCNIPQERCZMGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08987248B2
Procedure details


Under argon and at RT, 32.4 ml (400 mmol, 2 eq.) of pyridine, 2.4 g (20 mmol, 0.1 eq.) of 4-dimethylaminopyridine and, dropwise, a solution of 44.1 g (200 mmol, 1.0 eq.) of 5-bromopyridine-3-carbonyl chloride in 200 ml of DMF were added to a solution of 18.6 g (200 mmol) of aniline in 500 ml of tetrahydrofuran. After 3 h, the reaction mixture was concentrated under reduced pressure. The residue was suspended in water/dichloromethane and the solid was stirred well, washed repeatedly with water and dichloromethane and dried under reduced pressure. Yield: 35.7 g (52% of theory) After phase separation of the mother liquor, the organic phase was extracted twice with dichloromethane. The combined organic phases were dried (sodium sulphate), filtered and concentrated under reduced pressure. The residue was purified by flash chromatography (silica gel, dichloromethane/methanol 100:1), which gave 11.7 g (18% of theory) of Example 14A.






Identifiers


|
REACTION_CXSMILES
|
N1C=CC=CC=1.[Br:7][C:8]1[CH:9]=[C:10]([C:14](Cl)=[O:15])[CH:11]=[N:12][CH:13]=1.[NH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>CN(C)C1C=CN=CC=1.CN(C=O)C.O1CCCC1>[Br:7][C:8]1[CH:9]=[C:10]([C:14]([NH:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[O:15])[CH:11]=[N:12][CH:13]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
32.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
44.1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=NC1)C(=O)Cl
|
|
Name
|
|
|
Quantity
|
18.6 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
2.4 g
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C1=CC=NC=C1)C
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the solid was stirred well
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the reaction mixture was concentrated under reduced pressure
|
WASH
|
Type
|
WASH
|
|
Details
|
washed repeatedly with water and dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Yield: 35.7 g (52% of theory) After phase separation of the mother liquor
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the organic phase was extracted twice with dichloromethane
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic phases were dried (sodium sulphate)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by flash chromatography (silica gel, dichloromethane/methanol 100:1), which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave 11.7 g (18% of theory) of Example 14A
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC=1C=C(C=NC1)C(=O)NC1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
